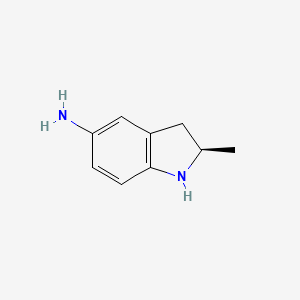
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) is an organic compound with a unique structure that includes an indoline ring substituted with a methyl group at the second position and an amine group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with indoline, which is commercially available.
Methylation: The indoline is methylated at the second position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated indoline is then subjected to amination at the fifth position using an amine source such as ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: N-substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The indoline ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Methylindoline: Lacks the amine group at the fifth position.
5-Indolinamine: Lacks the methyl group at the second position.
2-Methylindole: Lacks the amine group and has a different ring structure.
Uniqueness
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) is unique due to the presence of both the methyl group at the second position and the amine group at the fifth position. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(2R)-2-methyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
ZZIZDBJWSSJASG-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C(N1)C=CC(=C2)N |
Kanonische SMILES |
CC1CC2=C(N1)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















